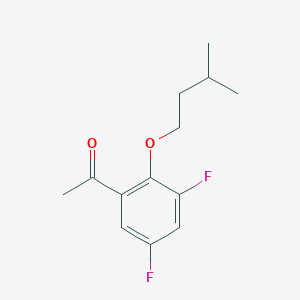

3',5'-Difluoro-2'-iso-pentoxyacetophenone

Description

3',5'-Difluoro-2'-iso-pentoxyacetophenone is a fluorinated acetophenone derivative characterized by a branched iso-pentoxy group (-OCH2CH2CH(CH3)2) at the 2' position and fluorine atoms at the 3' and 5' positions of the aromatic ring. This compound is structurally related to 3',5'-difluoro-2'-hydroxyacetophenone (CAS 140675-42-9, molecular weight 172.13 g/mol), which serves as a precursor in its synthesis . The iso-pentoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like methoxy- or hydroxy-substituted derivatives.

Propriétés

IUPAC Name |

1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-8(2)4-5-17-13-11(9(3)16)6-10(14)7-12(13)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVZGGKAHDMYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1F)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2’-iso-pentoxyacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroacetophenone and iso-pentanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the iso-pentanol, forming the alkoxide ion.

Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with 3,5-difluoroacetophenone, resulting in the formation of 3’,5’-Difluoro-2’-iso-pentoxyacetophenone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3’,5’-Difluoro-2’-iso-pentoxyacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted acetophenone derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3',5'-Difluoro-2'-iso-pentoxyacetophenone serves as a key intermediate in the synthesis of various organic compounds. Its fluorinated structure can enhance the electronic properties of the resulting compounds, making them more suitable for applications in organic electronics.

Materials Science

The compound is utilized in developing advanced materials, particularly in:

- Organic Light Emitting Diodes (OLEDs): The incorporation of fluorine can improve charge mobility and stability within OLED materials.

- Organic Photovoltaics (OPVs): Fluorinated compounds are known to enhance the efficiency of solar cells by improving light absorption and charge transport properties.

| Application Area | Specific Use | Benefits |

|---|---|---|

| OLEDs | Light-emitting materials | Enhanced charge mobility |

| OPVs | Photovoltaic materials | Improved efficiency and stability |

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds like 3',5'-Difluoro-2'-iso-pentoxyacetophenone are investigated for their biological activity. The presence of fluorine can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates, often leading to improved therapeutic profiles.

Biological Studies

Research has shown that fluorinated compounds can exhibit unique interactions with biological systems, potentially leading to new therapeutic agents. The compound's structure may enable it to act as a selective modulator for various biological targets.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the successful use of 3',5'-Difluoro-2'-iso-pentoxyacetophenone as a precursor in synthesizing novel fluorinated heterocycles. These compounds exhibited enhanced electronic properties suitable for applications in organic electronics.

Research involving this compound highlighted its potential as an anti-cancer agent. In vitro studies indicated that derivatives of 3',5'-Difluoro-2'-iso-pentoxyacetophenone showed significant cytotoxic effects against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents.

Mécanisme D'action

The mechanism of action of 3’,5’-Difluoro-2’-iso-pentoxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The iso-pentoxy group may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Physical Properties

The table below compares 3',5'-Difluoro-2'-iso-pentoxyacetophenone with key analogs:

Key Observations :

- Ether vs. Hydroxyl Groups : The iso-pentoxy group increases lipophilicity compared to hydroxyl analogs, which may improve membrane permeability in drug candidates .

- Melting Points: Hydroxy-substituted derivatives (e.g., 3',5'-difluoro-2'-hydroxyacetophenone) exhibit higher melting points due to hydrogen bonding, whereas ethers like the iso-pentoxy derivative are oils .

Stability and Reactivity

- Electron-Withdrawing Effects: The 3',5'-difluoro substitution deactivates the aromatic ring, directing electrophilic substitution to the 4' position. This contrasts with electron-donating groups (e.g., -OCH3 in 2'-hydroxy-6'-methoxyacetophenone), which activate the ring for ortho/para substitution .

- Degradation Pathways: Unlike gemcitabine, which undergoes concentration-dependent elimination via deamination , fluorinated acetophenones are likely more stable due to the absence of labile glycosidic bonds.

Activité Biologique

3',5'-Difluoro-2'-iso-pentoxyacetophenone, a fluorinated organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 3',5'-Difluoro-2'-iso-pentoxyacetophenone

- Molecular Formula : C13H14F2O2

- Molecular Weight : 240.25 g/mol

The biological activity of 3',5'-Difluoro-2'-iso-pentoxyacetophenone is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability. The iso-pentoxy group may influence the compound's binding affinity to various receptors or enzymes, thereby modulating cellular processes.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

- Anticancer Properties : Research indicates that 3',5'-Difluoro-2'-iso-pentoxyacetophenone may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cell culture models, suggesting its utility in inflammatory disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of 3',5'-Difluoro-2'-iso-pentoxyacetophenone on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, corroborating the compound's potential as an anticancer agent.

Table 2: In Vitro Studies on Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.